N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide

Antiviral Selectivity Index Halogenated Benzamide

This high-purity N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide (CAS 324538-49-0) is a defined halogenated benzamide derivative from the antiviral compositions disclosed by Romark Laboratories. The 3,5-dichloro substitution pattern delivers a 3–5× selectivity index advantage over mono-halogenated analogs, minimizing cytotoxic attrition in hit-to-lead campaigns. It preserves >1.5 log more beneficial Lactobacillus populations versus non-halogenated thiazole amides and exhibits a ≥10 percentage-point stability advantage in simulated gastric fluid over the propionyl analog. Procure the exact CAS-registered entity to maintain pharmacological signature and experimental reproducibility; generic thiazole amides are not equivalent.

Molecular Formula C13H10Cl2N2O2S
Molecular Weight 329.2
CAS No. 324538-49-0
Cat. No. B2546483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide
CAS324538-49-0
Molecular FormulaC13H10Cl2N2O2S
Molecular Weight329.2
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)C
InChIInChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)8-3-9(14)5-10(15)4-8/h3-5H,1-2H3,(H,16,17,19)
InChIKeyLHLXMBFSMLYAJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide (CAS 324538-49-0) – Procurement-Ready Compound Profile


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide is a synthetic, low-molecular-weight thiazole-benzamide hybrid that belongs to the halogenated benzamide derivative class [1]. Its structure incorporates a 3,5-dichlorobenzamide moiety linked to a 5-acetyl-4-methylthiazole core, a scaffold that has been systematically explored for antiviral and anti-infective applications in compositions disclosed by Romark Laboratories [1]. The compound is a defined chemical entity with a CAS registry, facilitating unambiguous sourcing for research and industrial evaluation.

Why Generic Thiazole-Benzamide Substitution Cannot Replace N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide in Targeted Research


The biological performance of thiazole-benzamide derivatives is exquisitely sensitive to the nature and position of halogen substituents on the benzamide ring as well as the acyl group on the thiazole core [1]. Minor structural changes—such as removing the 3,5-dichloro motif or replacing the 5-acetyl group with alternative acyl functionalities—can profoundly alter antiviral potency, target selectivity, and gastrointestinal tolerability, as demonstrated across the halogenated benzamide patent family [1]. Consequently, procurement of the precise compound rather than a generic “thiazole amide” is essential to maintain pharmacological signature and experimental reproducibility.

Quantitative Differentiation Evidence for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide (CAS 324538-49-0)


Antiviral Selectivity Index Advantage Over Mono-Halogenated Analogs

In the Romark patent series, the 3,5-dichloro substitution pattern on the benzamide ring conferred a markedly higher therapeutic index (CC50/IC50) relative to the corresponding 4-chloro and unsubstituted benzamide comparators when profiled against enveloped RNA viruses [1]. The 3,5-dichloro compound exhibited an IC50 in the low-micromolar range against viral replication while maintaining CC50 values above 100 µM in host cell viability assays, whereas the 4-chloro analog showed approximately 3- to 5-fold lower selectivity [1].

Antiviral Selectivity Index Halogenated Benzamide

Gastrointestinal Tolerability Profile Relative to Non-Halogenated Thiazole Amides

The patent disclosure emphasizes that halogenated benzamide derivatives, including the 3,5-dichloro compound, exhibit reduced disruption of beneficial gut microflora compared to non-halogenated thiazole amides used as prior-art antiviral agents [1]. In rodent models, oral administration of the 3,5-dichloro compound at doses up to 100 mg/kg/day for 14 days resulted in minimal alteration of fecal microbiota composition, while the non-halogenated comparator triggered significant dysbiosis marked by a >2-log reduction in Lactobacillus populations [1].

Gastrointestinal Tolerability In Vivo Safety Halogenated Benzamide

Physicochemical Stability and Formulation Compatibility Versus 5-Propionyl Thiazole Analog

The 5-acetyl moiety on the thiazole ring provides superior hydrolytic stability compared to the 5-propionyl analog under acidic conditions (pH 1.2 simulated gastric fluid). Forced degradation studies showed that the acetyl compound retained >95% integrity after 24-hour incubation at 37°C, whereas the propionyl congener underwent approximately 15% hydrolysis to the corresponding carboxylic acid derivative under identical conditions [1]. This stability advantage facilitates oral solid-dosage formulation development.

Chemical Stability Formulation Thiazole Derivative

High-Impact Application Scenarios for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide Based on Verified Evidence


Antiviral Lead Optimization Programs Requiring High Selectivity Index

The compound's 3–5× selectivity index advantage over mono-halogenated analogs [1] positions it as a superior starting point for medicinal chemistry campaigns targeting enveloped RNA viruses. Research teams can prioritize this scaffold to minimize cytotoxic attrition during hit-to-lead progression.

Oral Antiviral Development Where Gut Microbiome Preservation Is Critical

The demonstrated >1.5 log greater preservation of beneficial Lactobacillus populations relative to non-halogenated thiazole amides [1] makes this compound a rational choice for oral antiviral programs that cannot tolerate antibiotic-like dysbiosis side effects.

Solid Oral Dosage Form Feasibility Studies

The ≥10 percentage-point stability advantage in simulated gastric fluid over the propionyl analog [1] supports its use in early formulation screening for immediate-release tablets, reducing the need for complex enteric-coating strategies.

Quote Request

Request a Quote for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.